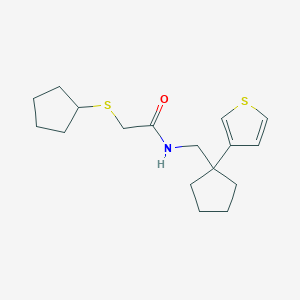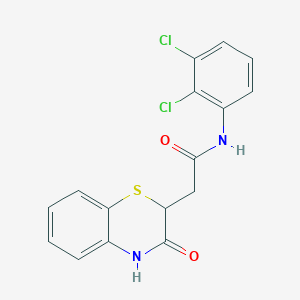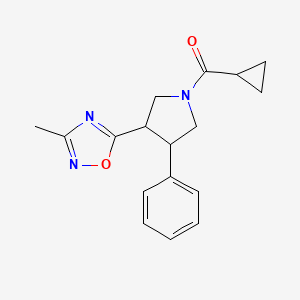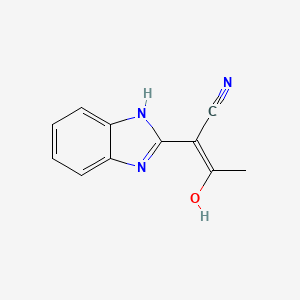
2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and its chemical structure is similar to that of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of various heterocyclic compounds derived from related precursors to 2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, showing significant antitumor activities. These compounds, including derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been evaluated for their antiproliferative activity against multiple human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, revealing high inhibitory effects. The synthetic procedures mainly involved one-pot reactions under mild conditions, highlighting their potential for further heterocyclic transformations and biological investigations (Shams et al., 2010).
Antimicrobial Applications
Further studies have expanded on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, suitable for antimicrobial uses, derived from related precursors to the compound . These compounds, including thiazole and thiophene derivatives, have shown promising antibacterial and antifungal activities. This research opens up potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Chemical Synthesis and Biological Evaluation
The synthesis and biological evaluation of thiazole derivatives, including structures similar to this compound, have been explored for their anticancer properties. These studies involve the structural elucidation and investigation of antitumor activities against specific cancer cell lines, demonstrating the compound's potential in cancer research and therapy (Evren et al., 2019).
Optoelectronic Properties
Research into the optoelectronic properties of thiazole-based polythiophenes, which involve similar structural components, has shown potential applications in electronic and photonic devices. The studies focus on the synthesis of thiazole-containing monomers and their electrochemical polymerization, investigating their optical band gaps, switching times, and optical contrasts. This research highlights the utility of such compounds in developing advanced materials for optoelectronic applications (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS2/c19-16(12-21-15-5-1-2-6-15)18-13-17(8-3-4-9-17)14-7-10-20-11-14/h7,10-11,15H,1-6,8-9,12-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHQDBAZOFCWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)


![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)
![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)





